![molecular formula C23H16FN5O2S B11279202 N-(2-fluorobenzyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B11279202.png)
N-(2-fluorobenzyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
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Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-4-({5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-2-YL}AMINO)BENZAMIDE is a complex organic compound with a molecular formula of C22H14FN5O2S This compound is characterized by the presence of a fluorophenyl group, a thiadiazoloquinazolinyl moiety, and a benzamide structure
Preparation Methods
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-4-({5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-2-YL}AMINO)BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 2-fluorobenzylamine with 4-aminobenzoyl chloride to form an intermediate, which is then reacted with 5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline under specific conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-[(2-FLUOROPHENYL)METHYL]-4-({5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-2-YL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-4-({5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-2-YL}AMINO)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-4-({5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-2-YL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[(2-FLUOROPHENYL)METHYL]-4-({5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-2-YL}AMINO)BENZAMIDE can be compared with other similar compounds, such as:
- N-(4-Fluorophenyl)-3-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical properties and biological activities.
Properties
Molecular Formula |
C23H16FN5O2S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide |
InChI |
InChI=1S/C23H16FN5O2S/c24-18-7-3-1-5-15(18)13-25-20(30)14-9-11-16(12-10-14)26-22-28-29-21(31)17-6-2-4-8-19(17)27-23(29)32-22/h1-12H,13H2,(H,25,30)(H,26,28) |
InChI Key |
VQFBBGINMPNCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3)F |
Origin of Product |
United States |
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